ジフルプレドネート

概要

説明

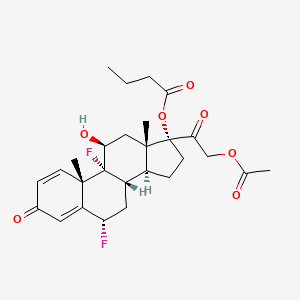

ジフルプレドネートは、主に眼科手術に伴う炎症や痛みを治療するために使用される局所用コルチコステロイドです。これは、6(α), 9(α)-ジフルオロプレドニゾロン酢酸の酪酸エステルです。 この化合物は強力な抗炎症作用で知られており、デュレゾルというブランド名で販売されています .

2. 製法

ジフルプレドネートの合成は、プレドニゾロン酢酸から始まるいくつかのステップを含みます。製法には以下が含まれます。

エノール化エステル化および6位求電子フッ素化: プレドニゾロン酢酸は、エノール化エステル化の後、6位求電子フッ素化されて中間体を生成します。

9,11位脱離: 中間体は、9,11位脱離を受けて別の中間体を形成します。

9,11位二重結合臭素化水酸化、エポキシ化、および21位水素化分解: この中間体は、臭素化水酸化、エポキシ化、および水素化分解を受けて別の中間体を形成します。

9,11位エポキシフルオロ環開裂: 最後のステップは、エポキシフルオロ中間体の環開裂で、ジフルプレドネートが生成されます.

工業生産方法では、これらのステップを最適化して、高収率、費用対効果、および環境持続可能性を確保することに重点を置いています。

科学的研究の応用

ジフルプレドネートには、いくつかの科学研究における応用があります。

化学: コルチコステロイド合成と反応の研究に使用されています。

生物学: 細胞炎症経路に対するその効果に焦点を当てています。

医学: 眼の炎症や痛みを治療する際の治療効果について広範に研究されています。

作用機序

ジフルプレドネートは、リポコルチンとして知られるホスホリパーゼA2阻害タンパク質の産生を誘導することによって効果を発揮します。これらのタンパク質は、細胞膜ホスホリピッドからアラキドン酸の放出を阻害し、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの形成を減少させます。 このメカニズムは、炎症や痛みを軽減するのに役立ちます .

生化学分析

Biochemical Properties

Difluprednate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomoleculesThese proteins inhibit the release of arachidonic acid, a precursor for potent mediators of inflammation such as prostaglandins and leukotrienes . Difluprednate is rapidly deacetylated in the aqueous humor to its active metabolite, difluoroprednisolone butyrate, which further interacts with endogenous tissue esterases to form hydroxyfluoroprednisolone butyrate .

Cellular Effects

Difluprednate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Difluprednate induces the production of lipocortins, which modulate the activity of prostaglandins and leukotrienes, thereby reducing inflammation . Additionally, it affects gene expression by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes .

Molecular Mechanism

The molecular mechanism of difluprednate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Difluprednate penetrates cells readily and induces the production of lipocortins, which inhibit phospholipase A2 . This inhibition prevents the release of arachidonic acid, thereby reducing the synthesis of inflammatory mediators. Difluprednate also modulates gene expression by binding to glucocorticoid receptors, which then translocate to the nucleus and regulate the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of difluprednate change over time. Difluprednate is rapidly deacetylated in the aqueous humor to its active metabolite, difluoroprednisolone butyrate, which is further metabolized to hydroxyfluoroprednisolone butyrate . The stability and degradation of difluprednate are influenced by the presence of tissue esterases. Long-term use of difluprednate has been associated with increased intraocular pressure and the development of cataracts .

Dosage Effects in Animal Models

The effects of difluprednate vary with different dosages in animal models. Studies have shown that difluprednate inhibits uveitis in a dose-dependent manner, with higher doses showing greater anti-inflammatory activity . High doses of difluprednate can lead to adverse effects such as increased intraocular pressure and optic nerve damage . The threshold effects and toxicities observed in animal models highlight the importance of careful dosage management.

Metabolic Pathways

Difluprednate undergoes metabolic transformations in the body. It is rapidly deacetylated in the aqueous humor to difluoroprednisolone butyrate, which is further metabolized by endogenous tissue esterases to hydroxyfluoroprednisolone butyrate . These metabolic pathways limit systemic exposure to the active compound and reduce the risk of systemic side effects.

Transport and Distribution

Difluprednate is transported and distributed within cells and tissues through various mechanisms. It penetrates the corneal epithelium rapidly and effectively, ensuring low systemic absorption . Difluprednate’s distribution within ocular tissues is facilitated by its lipophilic nature, allowing it to reach target sites efficiently .

Subcellular Localization

The subcellular localization of difluprednate is crucial for its activity and function. Difluprednate is known to localize within the cytoplasm and nucleus of target cells, where it binds to glucocorticoid receptors . This localization is essential for its ability to modulate gene expression and inhibit inflammatory pathways. Post-translational modifications and targeting signals may also play a role in directing difluprednate to specific cellular compartments .

準備方法

The synthesis of difluprednate involves several steps starting from prednisolone acetate. The preparation method includes:

Enolization Esterification and 6-Electrophilic Fluorination: Prednisolone acetate undergoes enolization esterification followed by 6-electrophilic fluorination to yield an intermediate compound.

9,11 Elimination: The intermediate compound is subjected to 9,11 elimination to form another intermediate.

9,11 Double Bond Bromine Hydroxylation, Epoxidation, and 21-bit Hydrolysis: This intermediate undergoes bromine hydroxylation, epoxidation, and hydrolysis to form another intermediate.

9,11 Epoxyfluoro Ring Opening: The final step involves the ring opening of the epoxyfluoro intermediate to produce difluprednate.

Industrial production methods focus on optimizing these steps to ensure high yield, cost-effectiveness, and environmental sustainability.

化学反応の分析

類似化合物との比較

ジフルプレドネートは、プレドニゾロン酢酸などの他のコルチコステロイドと比較されています。両方の化合物が眼の炎症を治療するために使用されますが、ジフルプレドネートは6位と9位に追加のフッ素原子、17位に酪酸基、21位に酢酸基を持っています。 これらの修飾により、プレドニゾロン酢酸と比較して、その効力、組織浸透性、および抗炎症作用が強化されます .

類似化合物には以下が含まれます。

- プレドニゾロン酢酸

- ベタメタゾン

- デキサメタゾン

生物活性

Difluprednate is a potent topical corticosteroid primarily used for managing inflammation and pain associated with ocular surgery. Its unique chemical structure enhances its biological activity, making it effective in various clinical scenarios, particularly in ophthalmology.

Difluprednate is characterized by two fluorination modifications at carbons 6 and 9, a butyrate group at carbon 17, and an acetic acid group at carbon 21. These modifications increase its potency and anti-inflammatory properties while enhancing corneal penetration. Upon administration, difluprednate is rapidly deacetylated to its active metabolite, difluoroprednisolone butyrate (DFB), which exhibits a significantly higher binding affinity for glucocorticoid receptors compared to traditional corticosteroids like prednisolone .

General Efficacy

Difluprednate has demonstrated substantial efficacy in reducing inflammation post-surgery. In a study comparing difluprednate 0.05% to prednisolone acetate 1%, results indicated that difluprednate was noninferior in managing anterior chamber cell (ACC) grades, with significant improvements noted as early as day 3 post-treatment .

| Treatment | Day 3 ACC Grade | Day 14 ACC Grade | Complete Clearing (Day 21) |

|---|---|---|---|

| Difluprednate 0.05% | 1.0 | -2.2 | 73.9% |

| Prednisolone Acetate 1% | 0.4 | -2.0 | 63.8% |

The findings suggest that difluprednate leads to quicker resolution of inflammation compared to traditional therapies .

Specific Case Studies

-

Anterior Uveitis Treatment :

A phase 3 study in Japan evaluated difluprednate against betamethasone in patients with endogenous anterior uveitis. The study found comparable improvements in ACC scores between both treatments, but difluprednate showed a more rapid response, achieving lower scores by day 7 . -

Postoperative Inflammation :

In a clinical trial involving postoperative inflammation management, difluprednate resulted in an 87% reduction in ACC cell count compared to a mere 30% reduction in placebo groups by day 29 . -

Scleritis Management :

A retrospective study reviewed the addition of difluprednate in patients with anterior scleritis undergoing systemic therapy. The results indicated a clinical resolution rate of approximately 79.6%, with a median time to inactivity of about nine weeks .

Side Effects and Safety Profile

Difluprednate is generally well tolerated, though some patients experience intraocular pressure (IOP) elevation. In studies, IOP increases were noted but remained manageable within acceptable limits; most patients maintained IOP below the threshold of concern (21 mm Hg) .

| Adverse Events | Frequency (%) |

|---|---|

| IOP Elevation | ~25 |

| Loss of Best-Corrected Visual Acuity (BCVA) ≥2 lines | ~15 |

| Cataract Progression | ~10 |

特性

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQPLTPSGFELIB-JTQPXKBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046773 | |

| Record name | Difluprednate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Difluprednate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins (lipocortins). It is postulated that these proteins control the biosynthesis of potent mediators of infammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23674-86-4 | |

| Record name | Epitopic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23674-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluprednate [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023674864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Difluprednate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluprednate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUPREDNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A06QG2QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Difluprednate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-194 | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。